4,5,6,7-Tetrahydro-1-benzothien-2-ylmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,6,7-Tetrahydro-1-benzothien-2-ylmethanol (THBTM) is a naturally occurring compound that has been studied extensively for its potential applications in scientific research. It is a derivative of the benzothiophene class of compounds and is found in trace amounts in the essential oils of some plants. THBTM has been studied for its unique properties that make it an attractive candidate for use in laboratory experiments.
Scientific Research Applications
Pharmacological Profile of Benzothiazepine Derivatives
Benzothiazepines, including structures similar to 4,5,6,7-Tetrahydro-1-benzothien-2-ylmethanol, are significant in drug research due to their diverse bioactivities. These compounds are essential for developing various therapeutic agents, exhibiting activities such as coronary vasodilatory, tranquilizer, antidepressant, antihypertensive, and calcium channel blocker properties. The review by Dighe et al. (2015) highlights the importance of benzothiazepine derivatives in medicinal chemistry, emphasizing their role in lead discovery and the development of new compounds with improved efficacy and safety profiles. The structure-activity relationship of potent compounds is also discussed, providing insights into the chemical basis of their therapeutic actions (Dighe, Vikhe, Tambe, Dighe, Dengale, & Dighe, 2015).
Bioactivity and Synthesis of Benzofuran Derivatives
Benzofuran compounds, akin to the benzothienylmethanol structure, showcase strong biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties. Miao et al. (2019) review the natural sources, bioactivity, drug prospects, and chemical synthesis of benzofuran derivatives, underlining their potential as natural drug lead compounds. Noteworthy is the exploration of novel methods for constructing benzofuran rings, offering insights into the synthesis of complex benzofuran compounds for pharmaceutical applications (Miao, Hu, Yang, Liu, Sun, & Wang, 2019).
Benzothiazole Scaffold in Medicinal Chemistry
The benzothiazole (BTA) scaffold, closely related to the queried compound, is a cornerstone in medicinal chemistry due to its integration into various natural products and pharmaceutical agents. Keri et al. (2015) provide a comprehensive review of BTA derivatives, illustrating a wide spectrum of pharmacological activities. This includes anticancer, antibacterial, antifungal, anti-inflammatory, analgesic, anti-HIV, and antioxidant properties. The review emphasizes the structural diversity and therapeutic potential of BTA derivatives, suggesting their significant role in the discovery of new therapeutic agents with high medicinal value (Keri, Patil, Patil, & Budagumpi, 2015).
Mechanism of Action
Target of Action
A structurally similar compound, n-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-fluorobenzamide, has been reported to target the mitogen-activated protein kinase 10 (jnk3) in humans .
Mode of Action
The related compound mentioned above inhibits jnk3, which suggests that 4,5,6,7-tetrahydro-1-benzothien-2-ylmethanol might interact with similar targets .
Biochemical Pathways
Given the potential target of jnk3, it could be involved in pathways related to cellular stress responses, apoptosis, and inflammation .
Result of Action
Inhibition of jnk3, as seen with the related compound, can lead to modulation of cellular stress responses, potentially impacting processes like cell survival and apoptosis .
properties
IUPAC Name |
4,5,6,7-tetrahydro-1-benzothiophen-2-ylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12OS/c10-6-8-5-7-3-1-2-4-9(7)11-8/h5,10H,1-4,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGGIPRWOPTYOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(S2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.